2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of iodine as a catalyst to facilitate the formation of the imidazo[1,2-a]pyrazine core . The reaction conditions often involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation . Additionally, it may inhibit specific enzymes involved in metabolic pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and are also known for their biological activities.
Pyrrolo[1,2-a]pyrazines: Another class of compounds with a related scaffold, used in various medicinal chemistry applications.
Uniqueness
2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride is unique due to its specific substitution pattern and the presence of the phenyl group, which can enhance its biological activity and selectivity compared to other similar compounds .
Properties
CAS No. |
1246302-63-5 |
---|---|
Molecular Formula |
C12H11ClN4 |
Molecular Weight |
246.7 |
Purity |
95 |
Origin of Product |
United States |
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